molecular formula C17H22N2O8 B1430090 N1-methyl-1-phenylethane-1,2-diamine dimaleate CAS No. 1351663-69-8

N1-methyl-1-phenylethane-1,2-diamine dimaleate

Cat. No. B1430090
CAS RN: 1351663-69-8
M. Wt: 382.4 g/mol
InChI Key: YCSLRDPQRHNOKB-SPIKMXEPSA-N
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Description

N1-methyl-1-phenylethane-1,2-diamine dimaleate, also known as MPEDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPEDA is a diamine derivative that is commonly used as a ligand for metal complexes in various fields of chemistry, including catalysis, materials science, and bioinorganic chemistry. In

Scientific Research Applications

N1-methyl-1-phenylethane-1,2-diamine dimaleate has been extensively studied for its potential applications in various fields of scientific research. In bioinorganic chemistry, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used as a ligand for metal complexes to study their catalytic properties and biological activities. For example, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used to synthesize copper(II) and zinc(II) complexes that exhibit DNA cleavage activity and anticancer properties. In materials science, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that exhibit gas storage and separation properties. In catalysis, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used as a ligand for palladium complexes that exhibit high catalytic activity in various organic reactions.

Mechanism Of Action

The mechanism of action of N1-methyl-1-phenylethane-1,2-diamine dimaleate is not well understood, but it is believed to involve the coordination of the diamine moiety with metal ions to form stable complexes. The resulting metal complexes may exhibit various biological and catalytic activities depending on the nature of the metal ion and the ligand environment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-methyl-1-phenylethane-1,2-diamine dimaleate have not been extensively studied, but some studies have reported that N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes exhibit cytotoxicity towards cancer cells and antimicrobial activity against various pathogens. However, more research is needed to fully understand the biological effects of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N1-methyl-1-phenylethane-1,2-diamine dimaleate is its ability to form stable metal complexes that exhibit various biological and catalytic activities. N1-methyl-1-phenylethane-1,2-diamine dimaleate is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of more complex ligands and metal complexes. However, one limitation of N1-methyl-1-phenylethane-1,2-diamine dimaleate is its potential toxicity towards living organisms, which may limit its use in biological applications.

Future Directions

There are several future directions for the study of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes. One direction is the synthesis of new metal complexes that exhibit enhanced biological and catalytic activities. Another direction is the study of the mechanism of action of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes at the molecular level. Additionally, the development of new synthetic routes for the synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its derivatives may lead to the discovery of new ligands and metal complexes with novel properties. Overall, the study of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes has the potential to contribute to various fields of scientific research, including bioinorganic chemistry, materials science, and catalysis.

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLRDPQRHNOKB-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-1-phenylethane-1,2-diamine dimaleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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